REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH2:8][CH2:9][Br:10])=[CH:6][CH:5]=1)([O-])=O.[C:13](OC(=O)C)(=[O:15])[CH3:14]>C(O)C.[Pt](=O)=O>[C:13]([NH:1][C:4]1[CH:12]=[CH:11][C:7]([CH2:8][CH2:9][Br:10])=[CH:6][CH:5]=1)(=[O:15])[CH3:14]
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Name
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|
Quantity
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23.8 g
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Type
|
reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(CCBr)C=C1
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Name
|
|
Quantity
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9.8 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
|
|
Quantity
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2.38 g
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Type
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catalyst
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Smiles
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[Pt](=O)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The catalyst was removed by filtration
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Type
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CUSTOM
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Details
|
the solvent evaporated under vacuum
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Type
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CUSTOM
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Details
|
The remaining residue was purified by flash chromatography (silica gel, dichloromethane)
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Name
|
|
Type
|
product
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Smiles
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C(C)(=O)NC1=CC=C(CCBr)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.34 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |